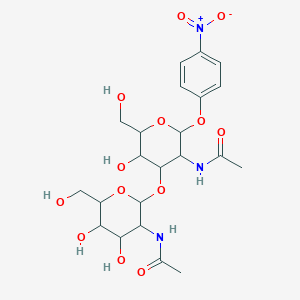

GlcNAc-b-1,3-GalNAc-a-PNP

Übersicht

Beschreibung

Synthesis Analysis

GlcNAc-β-1,3-GalNAc-α-PNP is synthesized through enzymatic reactions involving specific glycosyltransferases. For example, UDP-GlcNAc:GalNAc-peptide β1,3-N-acetylglucosaminyltransferase (β3Gn-T6) is identified as a crucial enzyme in synthesizing the core 3 structure of O-glycans, GlcNAcβ1–3GalNAcα1-serine/threonine, an important precursor in the biosynthesis of mucin-type glycoproteins (Iwai et al., 2002). This enzymatic synthesis underscores the specificity and complexity of glycosylation processes in biological systems.

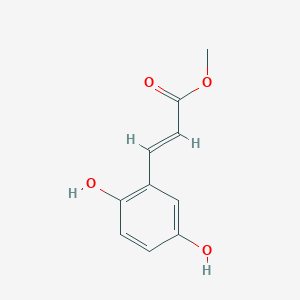

Molecular Structure Analysis

The molecular structure of GlcNAc-β-1,3-GalNAc-α-PNP and related glycan structures is characterized by specific glycosidic linkages that determine their biological functions. Advanced analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) are utilized to confirm these linkages and provide detailed insights into their molecular conformation (Iwai et al., 2002).

Chemical Reactions and Properties

The chemical properties of GlcNAc-β-1,3-GalNAc-α-PNP are influenced by the functional groups present in its structure, such as acetamido and hydroxyl groups. These groups participate in various chemical reactions, including enzymatic transfer reactions crucial for extending the glycan chains in glycoproteins and glycolipids. Enzymes like β3Gn-T6 show specificity towards substrates such as GalNAcα-p-nitrophenyl and GalNAcα1-serine/threonine, highlighting the selective nature of glycosylation reactions (Iwai et al., 2002).

Wissenschaftliche Forschungsanwendungen

-

Industrial Production of GlcNAc

- Field : Industrial Biotechnology .

- Application Summary : GlcNAc is produced industrially using chitin as a substrate. The production methods include chemical, enzymatic, and biotransformation methods .

- Methods : The production involves the use of genetically modified microorganisms to obtain GlcNAc using glucose as a substrate .

- Results : The production of GlcNAc has generated interest as a new functional material with high potential in various fields .

-

Protein O-GlcNAc Glycosylation

- Field : Biochemistry .

- Application Summary : The addition of O-linked-β-D-N-acetylglucosamine (O-GlcNAc) onto serine and threonine residues of nuclear and cytoplasmic proteins is a unique post-translational modification governing important biological processes .

- Methods : The study of O-GlcNAcylation involves the use of chemoenzymatic and chemical biology approaches .

- Results : O-GlcNAc dysregulation underlies several metabolic disorders leading to human diseases, including cancer, neurodegeneration, and diabetes .

-

Enzymatic Properties of β-N-acetylglucosaminidases

- Field : Enzymology .

- Application Summary : These enzymes produce N-acetylglucosamine (GlcNAc) and have a wide range of promising applications in the food, energy, and pharmaceutical industries .

- Methods : The application involves the synergistic degradation of chitin with endo-chitinases and using GlcNAc to produce sialic acid, bioethanol, single-cell proteins, and pharmaceutical therapeutics .

- Results : The enzymes have shown promising results in various industrial applications .

-

Biochemical Reagent

- Field : Life Science Research .

- Application Summary : GlcNAcβ(1-3)GalNAc-α-pNP can be used as a biochemical reagent, which serves as a biological material or organic compound for life science related research .

- Methods : The specific methods of application would depend on the particular research context .

- Results : The outcomes would vary based on the specific experiments conducted .

-

Pathogen Binding

- Field : Microbiology .

- Application Summary : Certain saccharide modifications, such as GlcNAc-β-(1–4)-GlcNAc, may promote pathogen binding .

- Methods : This compound is present in membrane proteins of brain microvascular endothelial cells (BMECs) and acts as the ligand for Escherichia coli K1 outer membrane protein A (OmpA) to mediate bacterial transport through the blood-brain barrier in neonates .

- Results : This interaction could potentially be exploited for therapeutic or research purposes .

-

Enzymatic Hydrolysis of Chitin

- Field : Industrial Biotechnology .

- Application Summary : The enzymatic hydrolysis of chitin is a promising way because it is green, effective, and product-specific .

- Methods : Chitinolytic enzymes include endo-chitinases, exo-chitinases, and β-N-acetylglucosaminidases (GlcNAcases). The role of GlcNAcases is to hydrolyse N-acetyl chitooligosaccharides to produce GlcNAc as the end product .

- Results : GlcNAc has been widely used in the production of sialic acid, bioethanol, and single-cell proteins, and as a pharmaceutical therapy for gastrointestinal inflammation disorders, osteoarthritis, and cancer diagnosis .

-

Glycosylation of Proteins

- Field : Biochemistry .

- Application Summary : GlcNAcβ(1-3)GalNAc-α-pNP can be used as a biochemical reagent in the glycosylation of proteins .

- Methods : The specific methods of application would depend on the particular research context .

- Results : The outcomes would vary based on the specific experiments conducted .

-

Bacterial Transport

- Field : Microbiology .

- Application Summary : Certain saccharide modifications, such as GlcNAc-β-(1–4)-GlcNAc, may promote bacterial transport through the blood-brain barrier in neonates .

- Methods : This compound is present in membrane proteins of brain microvascular endothelial cells (BMECs) and acts as the ligand for Escherichia coli K1 outer membrane protein A (OmpA) .

- Results : This interaction could potentially be exploited for therapeutic or research purposes .

-

Production of Sialic Acid, Bioethanol, and Single-Cell Proteins

- Field : Industrial Biotechnology .

- Application Summary : GlcNAc has been widely used in the production of sialic acid, bioethanol, and single-cell proteins .

- Methods : The role of GlcNAcases is to hydrolyse N-acetyl chitooligosaccharides to produce GlcNAc as the end product and reduce the inhibitory effect of N-acetyl chitooligosaccharides on endo-chitinases .

- Results : The enzymatic hydrolysis of chitin is a promising way because it is green, effective, and product-specific .

Eigenschaften

IUPAC Name |

N-[2-[5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31N3O13/c1-9(28)23-15-19(32)17(30)13(7-26)36-21(15)38-20-16(24-10(2)29)22(37-14(8-27)18(20)31)35-12-5-3-11(4-6-12)25(33)34/h3-6,13-22,26-27,30-32H,7-8H2,1-2H3,(H,23,28)(H,24,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXQAUFSCNOLKJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)CO)OC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31N3O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70405129 | |

| Record name | GlcNAc-b-1,3-GalNAc-a-PNP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70405129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

545.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-[5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |

CAS RN |

125455-64-3 | |

| Record name | GlcNAc-b-1,3-GalNAc-a-PNP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70405129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Nitrophenyl 2-acetamido-2-deoxy-3-O-(2-acetamido-2-deoxy-β-D-glucopyranosyl)-α-D-galactopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4,5-Dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]isoindole-1,3-dione](/img/structure/B13689.png)

![3-Methyl-2-methylaminoimidazo[4,5-F]quinoline](/img/structure/B13716.png)

![3-Methyl-2-nitro-3H-imidazo[4,5-F]quinoline](/img/structure/B13717.png)